molecular formula C10H9Br2NO3 B3229290 (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid CAS No. 128502-57-8

(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B3229290
CAS No.: 128502-57-8
M. Wt: 350.99 g/mol
InChI Key: XPMBWJUCEIXOBO-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 128502-57-8) is a brominated tetrahydroisoquinoline derivative with a stereospecific (S)-configuration at the 3-position. This compound features bromine substituents at positions 6 and 8, a hydroxyl group at position 7, and a carboxylic acid moiety at position 2. Its molecular formula is C₁₀H₉Br₂NO₃, with a molecular weight of 367.0 g/mol (calculated). It is supplied by Pope Biotech with a purity of ≥97% (HPLC) and is typically stored under controlled conditions due to its sensitivity to degradation .

Properties

IUPAC Name

(3S)-6,8-dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Br2NO3/c11-6-1-4-2-7(10(15)16)13-3-5(4)8(12)9(6)14/h1,7,13-14H,2-3H2,(H,15,16)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMBWJUCEIXOBO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(C(=C(C=C21)Br)O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C(C(=C(C=C21)Br)O)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C10H9Br2NO3
  • Molar Mass: 350.99 g/mol
  • Density: 2.001 g/cm³ (predicted)
  • pKa: 2.03 (predicted)

The compound's structure features a tetrahydroisoquinoline core with bromine and hydroxyl substituents, which contribute to its reactivity and potential biological activity.

Drug Development

(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is explored for its potential in drug development:

  • Opioid Receptor Modulation: Research indicates that derivatives of this compound can act as functional antagonists at opioid receptors, suggesting a role in pain management therapies .
  • Antitumor Activity: Studies have shown that certain analogues exhibit cytotoxic effects against various cancer cell lines, indicating potential for anticancer drug development .

Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis. Its ability to act as a protecting group enhances the efficiency of solid-phase peptide synthesis, which is vital for creating complex peptide structures used in therapeutics .

Neuroscience Research

Research into the effects of (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has revealed its potential influence on neurotransmitter systems:

  • Neurotransmitter Interaction: Derivatives are being studied for their interaction with neurotransmitter receptors, which could lead to advancements in understanding and treating neurological disorders such as depression and anxiety .

Analytical Chemistry

The compound is also utilized in analytical chemistry for developing methods to detect and quantify biological molecules:

  • Method Development: It aids in enhancing the accuracy of assays used for detecting biomolecules in clinical settings. This application is critical for advancing diagnostic techniques .

Case Study: Opioid Receptor Antagonism

A study published in the European Journal of Medicinal Chemistry synthesized various analogues of tetrahydroisoquinoline derivatives, demonstrating significant opioid receptor antagonism. The findings suggest that structural modifications can enhance binding affinity and selectivity towards specific receptor subtypes .

Case Study: Anticancer Properties

Research conducted on the cytotoxic effects of dibromo derivatives indicated that certain compounds derived from (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibited potent activity against breast cancer cell lines. The study emphasized the importance of bromine substituents in enhancing biological activity .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and physicochemical properties of (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with related compounds:

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Purity Key Applications Storage Conditions
(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 128502-57-8 6-Br, 7-OH, 8-Br C₁₀H₉Br₂NO₃ 367.0 ≥97% Pharmaceutical intermediate, enzyme inhibition studies Not specified
(R)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrobromide 1031685-36-5 6-Br, 7-OH, 8-Br (R-configuration) C₁₀H₁₀Br₃NO₃ 447.9 Standard purity Discontinued; likely similar to S-enantiomer but with altered stereochemical interactions Controlled (corrosive, explosive hazards)
N-Fmoc-L-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 136030-33-6 Fmoc-protected amine C₂₅H₂₁NO₄ 399.43 ≥97% Solid-phase peptide synthesis 0–6°C
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride 103733-66-0 6-OCH₃, 7-OCH₃ C₁₂H₁₅NO₄·HCl 273.7 Not specified Alkaloid synthesis, drug discovery Ambient (hygroscopic)

Key Differences and Implications

Bromination vs. Methoxylation
  • The hydroxyl group at position 7 in the brominated compound introduces acidity (pKa ~10), enabling pH-dependent solubility and metal chelation, absent in the methoxylated derivatives .
Stereochemical and Salt Forms
  • The (R)-enantiomer hydrobromide salt (CAS: 1031685-36-5) differs in stereochemistry and salt form. The (R)-configuration may alter receptor binding affinity, while the hydrobromide salt enhances aqueous solubility but introduces explosive and corrosive hazards .
  • The Fmoc-protected analog (CAS: 136030-33-6) is tailored for peptide synthesis, with the Fmoc group enabling temporary amine protection during solid-phase synthesis. This contrasts with the unprotected carboxylic acid in the brominated compound, which is unsuitable for such applications .

Biological Activity

(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC10H9Br2NO3
Molar Mass350.99 g/mol
Density2.001 ± 0.06 g/cm³
Boiling Point457.1 ± 45.0 °C
pKa2.03 ± 0.20

These properties indicate that the compound is a brominated derivative of tetrahydroisoquinoline, which may contribute to its biological activity.

Research indicates that (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibits significant activity in modulating chloride transport in cells expressing mutant cystic fibrosis transmembrane conductance regulator (CFTR) protein. This is particularly relevant for therapeutic approaches to cystic fibrosis .

Inhibition of Enzymatic Activity

The compound has shown in vitro inhibition of New Delhi metallo-β-lactamase (NDM-1), an enzyme responsible for antibiotic resistance in various bacteria. This suggests a potential role in developing new antibacterial agents .

Structure-Activity Relationship (SAR)

A study on related tetrahydroisoquinoline derivatives revealed that modifications to the structure can significantly affect biological activity. For instance, variations in halogen substitutions and functional groups can enhance or reduce potency against specific targets .

Case Studies

  • Cystic Fibrosis Treatment : A series of compounds related to tetrahydroisoquinoline were tested for their ability to increase chloride transport in cells with defective CFTR. The most effective analogs had EC50 values below 10 nM, demonstrating the potential of these compounds in cystic fibrosis therapies .
  • Antibiotic Resistance : In another study focusing on NDM-1 inhibition, (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was part of a broader effort to discover inhibitors that could restore the efficacy of β-lactam antibiotics against resistant strains .

Research Findings

Recent studies have highlighted the importance of stereochemistry in the biological activity of isoquinoline derivatives. The specific configuration of (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid enhances its interaction with biological targets compared to its enantiomers .

Chemical Reactions Analysis

Debromination Reactions

The bromine atoms at positions 6 and 8 are susceptible to catalytic debromination under hydrogenation conditions. This reaction is critical for generating intermediates with reduced halogen content for further functionalization.

Reaction Conditions Catalyst/Reagents Products Yield References
Hydrogenation (H₂ gas)Palladium on carbon (Pd/C)(3S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid75–90%
Reductive dehalogenationRaney nickel, H₂Partially debrominated intermediates (selective removal of one bromine atom)60–75%

Key Findings :

  • Complete debromination requires elevated hydrogen pressure (3–5 atm) and temperatures of 50–80°C .

  • Selective partial debromination is achievable by controlling reaction time and catalyst loading .

Nucleophilic Substitution

The electron-withdrawing effect of the carboxylic acid and hydroxyl groups activates the bromine atoms for nucleophilic displacement.

Nucleophile Reagents/Conditions Products Yield References
Hydroxide ionNaOH (10% aq.), 100°C, 6 hrs(3S)-6,8-Dihydroxy-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid45%
MethoxideNaOMe, methanol, reflux6,8-Dimethoxy derivative55%
AminesNH₃ (aq.), 80°C, 12 hrs6,8-Diamino analog30%

Mechanistic Notes :

  • Reaction rates depend on the steric and electronic environment of the bromine atoms.

  • The hydroxyl group at position 7 participates in intramolecular hydrogen bonding, influencing regioselectivity .

Esterification and Amide Formation

The carboxylic acid group undergoes standard derivatization reactions to form esters or amides, enhancing solubility or enabling conjugation.

Reaction Type Reagents/Conditions Products Yield References
EsterificationSOCl₂, followed by ROH (e.g., MeOH, EtOH)Methyl/ethyl esters85–95%
Amide couplingEDCI, HOBt, DMF, room temperatureAmides with primary/secondary amines (e.g., benzylamine, glycine methyl ester)70–80%

Applications :

  • Ester derivatives are intermediates for further functionalization (e.g., Grignard reactions) .

  • Amides are explored as bioactive analogs in medicinal chemistry .

Oxidation of the Hydroxyl Group

The phenolic hydroxyl group at position 7 can be oxidized to a quinone under controlled conditions.

Oxidizing Agent Conditions Products Yield References
Fremy’s saltpH 7 buffer, 25°C, 2 hrs7-Oxo derivative (quinone form)40%
H₂O₂, Fe²⁺Fenton’s reagent, 50°C, 1 hrOxidized intermediates (complex mixture)25%

Challenges :

  • Overoxidation leads to decomposition; stabilizing agents (e.g., ascorbic acid) improve selectivity .

Ring Functionalization via Electrophilic Aromatic Substitution

The tetrahydroisoquinoline core undergoes electrophilic substitution at positions activated by electron-donating groups.

Reaction Reagents/Conditions Products Yield References
NitrationHNO₃, H₂SO₄, 0°C5-Nitro derivative50%
SulfonationSO₃, H₂SO₄, 60°C5-Sulfo analog35%

Regioselectivity :

  • Nitration occurs preferentially at position 5 due to directing effects of the hydroxyl and carboxylic acid groups .

Photochemical Reactions

UV irradiation induces homolytic cleavage of C–Br bonds, enabling radical-based transformations.

Conditions Products Yield References
UV light (254 nm), benzeneDe-brominated radicals (trapped with TEMPO)20%

Applications :

  • Used in polymer chemistry to generate reactive intermediates for crosslinking.

Coordination Chemistry

The carboxylic acid and hydroxyl groups act as ligands for metal ions, forming complexes with potential catalytic or therapeutic properties.

Metal Salt Conditions Complex Type Stability References
Cu(II) acetateMethanol, room temperatureMononuclear Cu(II) complexHigh
Fe(III) chlorideAqueous ethanolFe(III)-carboxylateModerate

Structural Insights :

  • X-ray crystallography confirms bidentate binding via the carboxylate and hydroxyl groups .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for (3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how do reaction parameters (e.g., catalysts, solvents) affect yield and regioselectivity?

  • Methodological Answer : The synthesis of tetrahydroisoquinoline derivatives often employs transition metal catalysis. For example, silver-catalyzed silylene transfer reactions (used for silacycle synthesis) can guide analogous approaches for introducing bromo and hydroxy substituents . Copper or zinc catalysts may influence regioselectivity via coordination or transmetallation pathways, as observed in related aldehyde insertion reactions . Optimizing solvent polarity (e.g., DMF vs. THF) and temperature (room temp. vs. reflux) is critical to minimize side reactions like dehalogenation.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and stereochemistry?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR can confirm the stereochemistry at C3 (S-configuration) and monitor bromine-induced deshielding effects on aromatic protons .
  • HPLC-MS : Reverse-phase HPLC with a C18 column and ESI-MS in negative ion mode can detect trace impurities (e.g., debrominated byproducts) .
  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystals, which may be challenging due to the compound’s hygroscopic hydroxy group .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Methodological Answer :

  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .
  • Storage : Keep in amber vials under inert gas (N2_2/Ar) at −20°C to prevent oxidation of the phenolic hydroxy group. Desiccants (e.g., silica gel) mitigate hydrolysis .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

  • Methodological Answer : The carboxylic acid group confers moderate aqueous solubility at pH > 6. For cell-based assays, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Co-solvents like PEG-400 can enhance solubility in pharmacokinetic studies .

Advanced Research Questions

Q. How do the bromo and hydroxy substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The bromo groups at C6 and C8 act as orthogonal leaving sites for Suzuki-Miyaura couplings. However, the electron-withdrawing hydroxy group at C7 may deactivate the aryl bromide, requiring bulky ligands (e.g., SPhos) to accelerate oxidative addition . Competitive protodebromination can occur under basic conditions; mitigate this using mild bases (K2_2CO3_3) and low temperatures .

Q. What mechanistic insights explain contradictory data in metal-catalyzed functionalization of this compound?

  • Methodological Answer : Divergent pathways arise from metal choice. For example:

  • Zinc : Activates carbonyls via coordination, favoring nucleophilic addition at C3 .
  • Copper : Proceeds via transmetallation, enabling C–H functionalization at C1 or C4 .
    Conflicting regioselectivity reports in literature may stem from solvent effects (e.g., DMSO stabilizes Cu(I) intermediates) .

Q. Can computational models predict the compound’s binding affinity for neurotransmitter receptors, and what are their limitations?

  • Methodological Answer : Molecular docking (AutoDock Vina) using homology models of κ-opioid receptors suggests strong H-bonding between the carboxylic acid and Arg148. However, models often underestimate solvation effects on the bromine’s hydrophobic interactions . MD simulations (>100 ns) are recommended to assess conformational stability .

Q. How can researchers resolve discrepancies in reported synthetic yields for derivatives of this compound?

  • Methodological Answer : Contradictory yields (e.g., 45% vs. 72%) may arise from:

  • Protecting groups : TEMPO-mediated oxidation of the hydroxy group improves bromination efficiency but requires stringent anhydrous conditions .
  • Catalyst loading : Pd(OAc)2_2 at 5 mol% vs. 10 mol% impacts turnover frequency in Heck reactions .
    Systematic DOE (Design of Experiments) using parameters like [Br^-] and ligand ratios can identify optimal conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(3S)-6,8-Dibromo-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.